N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-methylpropanoic acid, followed by the reaction with norvaline. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can be compared with other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
2-oxo-2H-chromen-7-yl acetohydrazides: These derivatives have different functional groups, which can result in distinct reactivity and applications.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-6-15(19(23)24)20-18(22)11(3)25-13-7-8-14-12(5-2)9-17(21)26-16(14)10-13/h7-11,15H,4-6H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
NYJXDEFJAKVHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.